

# Spectral Analysis of 2-Naphthylacetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Naphthylacetonitrile

Cat. No.: B189437

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This in-depth technical guide provides a comprehensive overview of the spectral data for **2-Naphthylacetonitrile** ( $C_{12}H_9N$ ), a key intermediate in the synthesis of various pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **2-Naphthylacetonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.88 - 7.78	m	4H	Ar-H
7.58 - 7.48	m	2H	Ar-H
7.38	dd, $J = 8.5, 1.8$ Hz	1H	Ar-H
3.89	s	2H	CH <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

<sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
133.4	Ar-C
132.7	Ar-C
129.0	Ar-C
128.9	Ar-C
127.8	Ar-C
127.7	Ar-C
126.8	Ar-C
126.5	Ar-C
125.6	Ar-C
117.9	CN
23.8	CH <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 101 MHz

**Infrared (IR) Spectroscopy**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3060	Medium	Aromatic C-H Stretch
2925	Medium	Aliphatic C-H Stretch
2250	Strong	C≡N (Nitrile) Stretch
1605	Medium	Aromatic C=C Stretch
1510	Medium	Aromatic C=C Stretch
820	Strong	C-H Out-of-plane Bend

Technique: Attenuated Total Reflectance (ATR)

## Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
167	100%	[M] <sup>+</sup> (Molecular Ion)
166	80%	[M-H] <sup>+</sup>
140	40%	[M-HCN] <sup>+</sup>
139	60%	[C <sub>11</sub> H <sub>7</sub> ] <sup>+</sup>

Technique: Electron Ionization (EI)

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Naphthylacetonitrile** (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution was then filtered into a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **2-Naphthylacetonitrile** sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-650 cm<sup>-1</sup>.

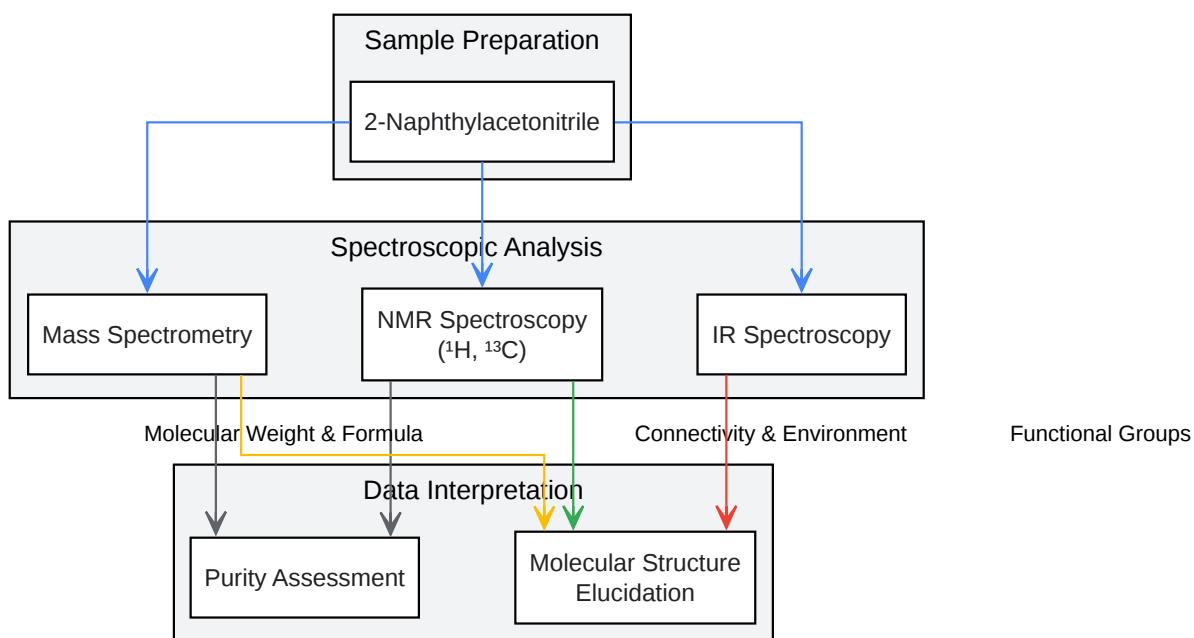
## Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, where it was bombarded with a beam

of electrons (70 eV). The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z).

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Naphthylacetonitrile**.



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Caption: Workflow for Spectroscopic Analysis of **2-Naphthylacetonitrile**.

This diagram illustrates the logical flow from sample preparation through various spectroscopic techniques to the final elucidation of the molecular structure and assessment of purity. Each technique provides a unique piece of the puzzle: NMR reveals the connectivity and chemical environment of atoms, IR identifies the functional groups present, and Mass Spectrometry determines the molecular weight and elemental composition. Together, they provide a comprehensive characterization of the compound.

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